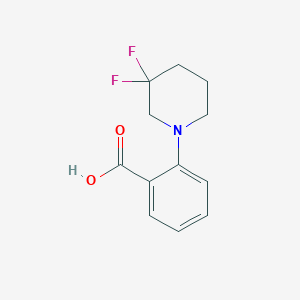

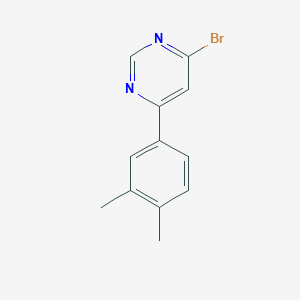

4-溴-6-(3,4-二甲苯基)嘧啶

描述

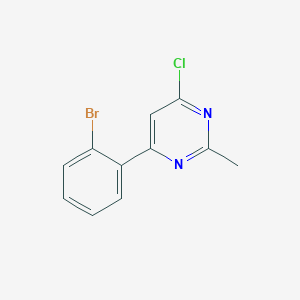

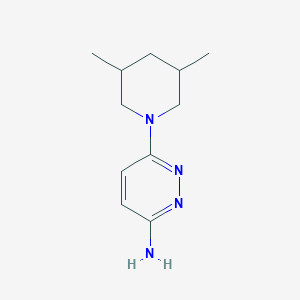

“4-Bromo-6-(3,4-dimethylphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms . The empirical formula of this compound is C12H11BrN2 and its molecular weight is 263.13 .

Synthesis Analysis

The synthesis of pyrimidines has been widely studied. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3,4-dimethylphenyl)pyrimidine” consists of a pyrimidine ring which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms. This pyrimidine ring is substituted at the 4th position by a bromine atom and at the 6th position by a 3,4-dimethylphenyl group .Chemical Reactions Analysis

Pyrimidines, including “4-Bromo-6-(3,4-dimethylphenyl)pyrimidine”, can undergo various chemical reactions. For example, 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation. It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .科学研究应用

合成与生物活性

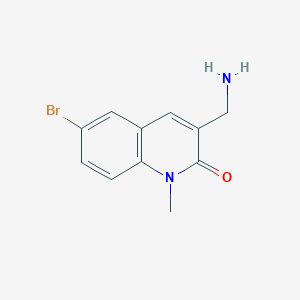

抗 HIV-1 活性: 已合成嘧啶衍生物以用于潜在的抗 HIV-1 活性。一项研究证明了新的嘧啶-4(3H)-酮的 2-[2-(3,5-二甲苯氧基)乙基]硫衍生物的合成,显示出在体外对 1 型人类免疫缺陷病毒 (HIV-1) 的病毒抑制特性 (Novikov 等人,2004)。

抗菌特性: 已经对从嘧啶前体衍生的新型多杂环环系合成进行了研究,一些衍生物显示出显着的抗菌特性 (Abdel‐Latif 等人,2019)。

抗癌和抗 5-脂氧合酶剂: 已经合成了新型吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性,揭示了体外显着的生物学效应 (Rahmouni 等人,2016)。

抗菌活性: 已经合成、表征和评估了嘧啶四唑衍生物的抗菌活性,证明了对特定细菌菌株的有效性 (Bhoge 等人,2021)。

合成方法

可扩展合成: 嘧啶衍生物的改进且可扩展的合成方法,展示了生产嘧啶基化合物的实用方法,这些化合物具有进一步功能化和生物应用的潜力 (Bugge 等人,2014)。

新型合成路线: 从嘧啶前体生产嘧啶并[4,5-e][1,3,4]噻二嗪衍生物的创新合成路线,证明了嘧啶化学在创造复杂分子中的多功能性 (Rahimizadeh 等人,2007)。

作用机制

Target of Action

Pyrimidine derivatives are known to interact with a wide range of targets, including tyrosine kinases and various enzymes involved in cellular metabolism .

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets by binding to the active site, thereby modulating the activity of the target protein .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and anti-inflammatory activities .

Pharmacokinetics

The pharmacokinetic properties of pyrimidine derivatives are generally influenced by their chemical structure, and modifications to the pyrimidine ring can significantly impact their bioavailability .

Result of Action

Pyrimidine derivatives are known to exert a wide range of biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .

未来方向

The future directions for “4-Bromo-6-(3,4-dimethylphenyl)pyrimidine” and other pyrimidines could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. There could also be further investigation into their physical and chemical properties, safety and hazards, and potential applications in various fields .

属性

IUPAC Name |

4-bromo-6-(3,4-dimethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)11-6-12(13)15-7-14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSQCLHNLXEBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

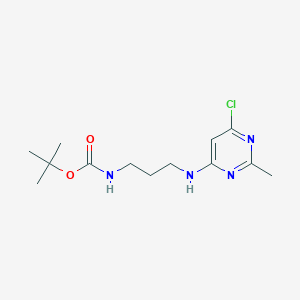

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

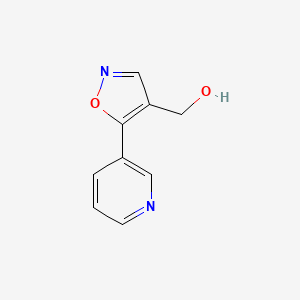

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)

![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)